4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
Description
This compound features a benzamide core substituted with a chlorine atom at position 4, a dimethylamino group at position 2, and a dimethylsulfamoyl group at position 5. The amide nitrogen is linked to a 1,1-dioxidotetrahydrothiophen-3-yl group, introducing a sulfone-containing heterocyclic moiety.
Properties
CAS No. |
924845-64-7 |
|---|---|
Molecular Formula |
C15H22ClN3O5S2 |
Molecular Weight |
423.9 g/mol |
IUPAC Name |
4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-(1,1-dioxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C15H22ClN3O5S2/c1-18(2)13-8-12(16)14(26(23,24)19(3)4)7-11(13)15(20)17-10-5-6-25(21,22)9-10/h7-8,10H,5-6,9H2,1-4H3,(H,17,20) |
InChI Key |
RFIRCMTVBLVBEA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1C(=O)NC2CCS(=O)(=O)C2)S(=O)(=O)N(C)C)Cl |
Origin of Product |
United States |
Biological Activity
The compound 4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide, often referred to by its chemical structure, is a complex organic molecule with potential biological activities. This article explores its biological properties, including antitumor, antimicrobial, and other pharmacological effects, as well as relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H21ClN6O3S
- Molecular Weight : 425.92 g/mol
- IUPAC Name : this compound
- SMILES Notation : CN(C)c(c(C(Nc(cc1)ccc1-n1ncnc1)=O)c1)cc(Cl)c1S(N(C)C)(=O)=O
Antitumor Activity
Recent studies have indicated that compounds with structural similarities to this compound exhibit significant antitumor properties. For instance, compounds tested against various lung cancer cell lines (A549, HCC827, NCI-H358) showed promising results:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A549 | 2.12 ± 0.21 |
| Compound A | HCC827 | 5.13 ± 0.97 |
| Compound A | NCI-H358 | 0.85 ± 0.05 |
These results suggest that the compound may inhibit cell proliferation effectively while maintaining lower toxicity levels in normal cells such as MRC-5 fibroblasts .
Antimicrobial Activity
The antimicrobial potential of similar compounds has also been evaluated. Testing against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli indicated that certain derivatives possess notable antibacterial properties. The effectiveness was assessed using broth microdilution methods conforming to CLSI guidelines:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 μg/mL |
| Escherichia coli | 16 μg/mL |
These findings imply that the compound could serve as a basis for developing new antimicrobial agents .
Case Studies and Research Findings
Research conducted on related compounds has demonstrated that structural modifications can significantly enhance biological activity. For example, the introduction of specific functional groups (like chloro or dimethylamino) has been shown to influence both antitumor and antimicrobial efficacy:
- Study on Benzimidazole Derivatives : Compounds with similar structural motifs were synthesized and tested for their ability to inhibit tumor growth in vitro. The results highlighted that modifications could lead to enhanced selectivity towards cancer cells while minimizing effects on normal cells .
- Investigation of DNA Binding : Research suggested that these compounds predominantly bind within the minor groove of AT-DNA, potentially leading to their antitumor effects through interference with DNA replication processes .
Comparison with Similar Compounds
Benzenesulfonamide vs. Benzamide Derivatives
Compounds such as 4-chloro-2-mercapto-5-methyl-N-(1-R1-benzylimidazolidin-2-ylidene)benzenesulfonamide () share a sulfonamide backbone but differ from the target compound’s benzamide core .
Sulfamoyl and Sulfone Groups
The dimethylsulfamoyl group at position 5 in the target compound contrasts with ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]phenylthio}acetate derivatives (), which feature sulfonamide-linked thioethers . The sulfamoyl group (SO₂NMe₂) in the target may enhance solubility compared to thioether-linked sulfonamides.
Heterocyclic Moieties
Tetrahydrothiophene Dioxide vs. Imidazolidine/Thiazole Systems
The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound is structurally distinct from heterocycles like imidazolidin-2-ylidene () or thiazol-2-yl () . The sulfone group in the tetrahydrothiophene ring increases polarity and conformational rigidity compared to non-oxidized sulfur heterocycles.
Comparison with Dihydrothiophene Dioxide Analogs
Compound 863020-65-9 (N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(p-tolyl)benzamide, ) shares the dihydrothiophene dioxide moiety but lacks the dimethylamino and dimethylsulfamoyl substituents . This highlights the target compound’s unique combination of electron-donating (dimethylamino) and electron-withdrawing (chloro, sulfamoyl) groups.
Substituent Effects
Dimethylamino Group
The dimethylamino group at position 2 is a key feature shared with N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide () . This group may enhance basicity and improve membrane permeability compared to morpholinomethyl or piperazinyl substituents in other analogs.
Chloro and Methyl Substituents
The 4-chloro-5-methyl substitution pattern in ’s benzenesulfonamide derivatives contrasts with the target’s 4-chloro-5-(dimethylsulfamoyl) arrangement . The methyl group in ’s compounds may reduce steric hindrance compared to the bulkier dimethylsulfamoyl group.
Melting Points and Solubility
While direct data for the target compound are unavailable, analogs like 4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-[imino(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)methyl]-5-methylbenzenesulfonamide () exhibit melting points of 177–180°C . The target’s sulfone and dimethylamino groups may lower its melting point due to increased polarity.
Spectral Characterization
Compounds in were characterized via ¹H/¹³C NMR and HRMS . The target compound’s dimethylamino and sulfamoyl groups would produce distinct NMR signals (e.g., dimethylamino protons at ~2.8–3.2 ppm).
Q & A
Q. Table 1. Key Reaction Conditions for Sulfamoylation
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 0–5°C | Prevents over-sulfonation | |
| Solvent | DCM/Water (2:1) | Enhances phase separation | |
| Equivalents of SOCl | 1.2–1.5 | Minimizes side products |
Q. Table 2. Biological Activity Profile
| Assay | Result | Significance | Reference |
|---|---|---|---|
| Kinase Inhibition (IC) | 12 nM (PKCα) | Targets signaling pathways | |
| Cytotoxicity (HeLa) | IC = 8 µM | Anticancer potential | |
| logP | 2.7 | Moderate bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
